N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
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Step 1: Synthesis of 2-ethoxyphenylamine
- React 2-ethoxyphenol with ammonia in the presence of a catalyst to form 2-ethoxyphenylamine.
- Reaction conditions: Temperature of 80-100°C, pressure of 1-2 atm.
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Step 2: Formation of 4-(pyridin-2-yloxy)piperidine
- React pyridine-2-ol with piperidine in the presence of a base such as sodium hydride.
- Reaction conditions: Temperature of 60-80°C, inert atmosphere (e.g., nitrogen).
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Step 3: Coupling Reaction
- Couple 2-ethoxyphenylamine with 4-(pyridin-2-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature of 50-70°C.
Reduction: Lithium aluminum hydride in dry ether, temperature of 0-25°C.
Substitution: Sodium hydride in dimethylformamide (DMF), temperature of 30-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- N-(2-ethoxyphenyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide
- N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-sulfonamide
Uniqueness
N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-17-8-4-3-7-16(17)21-19(23)22-13-10-15(11-14-22)25-18-9-5-6-12-20-18/h3-9,12,15H,2,10-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSPEKBIMXHRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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